[Tyr11]-Somatostatin: A Technical Guide to its Discovery, Synthesis, and Biological Activity
[Tyr11]-Somatostatin: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006), a naturally occurring cyclic peptide hormone, plays a crucial role in regulating a wide array of physiological processes, including neurotransmission and endocrine signaling. Its therapeutic potential is, however, limited by its short biological half-life. This has led to the development of numerous synthetic analogs with improved stability and receptor selectivity. Among these, [Tyr11]-Somatostatin has emerged as a vital tool in somatostatin research, primarily due to its ability to be readily iodinated for use as a radioligand in receptor binding assays. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of [Tyr11]-Somatostatin, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Discovery and Significance
[Tyr11]-Somatostatin is a synthetic analog of somatostatin-14, where the phenylalanine residue at position 11 is replaced by tyrosine. This substitution allows for the incorporation of radioactive iodine (¹²⁵I), creating [¹²⁵I-Tyr11]-Somatostatin, a high-affinity radioligand essential for the characterization and quantification of somatostatin receptors (SSTRs) in various tissues and cell lines. The development of this radiolabeled analog has been instrumental in elucidating the pharmacology of somatostatin and its receptors, paving the way for the development of novel therapeutic agents for conditions such as neuroendocrine tumors and acromegaly.
Chemical and Physical Properties
| Property | Value |
| Sequence | Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide bridge: Cys3-Cys14)[1] |
| Molecular Formula | C₇₆H₁₀₄N₁₈O₂₀S₂[2][3] |
| Molecular Weight | 1653.91 g/mol [2] |
| CAS Number | 59481-27-5[2][3] |
| Appearance | White to off-white powder[2] |
| Purity | ≥95%[2] |
| Storage Temperature | -20°C[2][3] |
Synthesis of [Tyr11]-Somatostatin
The synthesis of [Tyr11]-Somatostatin is typically achieved through solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of amino acids on an insoluble resin support.[4][5][6] The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the amino acids.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the general steps for the manual synthesis of [Tyr11]-Somatostatin. Automated synthesizers can also be employed for this process.
1. Resin Preparation:
-
Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.
-
Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for at least one hour.
2. First Amino Acid Loading (C-terminal Cys):
-
Activate the carboxylic acid group of Fmoc-Cys(Trt)-OH using a coupling agent like HCTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the swollen resin and allow it to react for a specified time (typically 1-2 hours) to attach the first amino acid to the solid support.
-
Wash the resin extensively with DMF to remove excess reagents.
3. Peptide Chain Elongation (Iterative Cycles): Each cycle for adding a new amino acid consists of two main steps: Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for a short period (e.g., 7 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove piperidine and the Fmoc byproducts.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, etc., with appropriate side-chain protection) using HCTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF.
-
-
Repeat these deprotection and coupling steps for each amino acid in the [Tyr11]-Somatostatin sequence in the reverse order (from C-terminus to N-terminus).
4. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and ethanedithiol (EDT).
-
Filter the resin and collect the filtrate containing the crude peptide.
5. Cyclization (Disulfide Bond Formation):
-
Precipitate the crude linear peptide from the cleavage solution using cold diethyl ether.
-
Dissolve the linear peptide in a large volume of a suitable buffer (e.g., ammonium (B1175870) bicarbonate) at a slightly alkaline pH.
-
Induce disulfide bond formation between the two cysteine residues through air oxidation or by using an oxidizing agent like potassium ferricyanide.[4] Monitor the reaction for completion.
6. Purification and Characterization:
-
Purify the crude cyclized peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified [Tyr11]-Somatostatin by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight.
Caption: Workflow for the solid-phase synthesis of [Tyr11]-Somatostatin.
Biological Activity and Receptor Binding
[Tyr11]-Somatostatin, like native somatostatin, exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs) termed SSTR1 through SSTR5. The iodinated form, [¹²⁵I-Tyr11]-Somatostatin, is a widely used radioligand for studying these receptors.
Quantitative Binding Data
The following tables summarize the binding affinities (Kd, Ki, IC50) and receptor densities (Bmax) of [Tyr11]-Somatostatin and related ligands for various somatostatin receptor subtypes in different tissues and cell lines.
Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [¹²⁵I-Tyr11]-Somatostatin
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rabbit Retina | SSTR | 0.90 ± 0.20 | 104 ± 52 | [7] |
| Rat Brain | SSTR | - | 0.155 x 10⁻¹² mol/mg | [8] |
| Mouse Retina | SSTR | 1.48 | 68 | [9] |
| Human GH-secreting Pituitary Adenoma | SSTR | 0.80 ± 0.15 | 234.2 ± 86.9 | [10] |
| Non-secreting Pituitary Adenoma (2 of 5) | SSTR | 0.18, 0.32 | 17.2, 48.0 | [10] |
| Isolated Rat Adipocytes (High affinity) | SSTR | 7.64 | - | [11] |
| Isolated Rat Adipocytes (Low affinity) | SSTR | 295 | - | [11] |
Table 2: Inhibitory Constants (Ki and IC50) for Displacement of [¹²⁵I-Tyr11]-Somatostatin Binding
| Competitor Ligand | Tissue/Cell Line | Receptor Subtype(s) | Ki (nM) | IC50 (nM) | Reference |
| Somatostatin-14 | Mouse Retina | SSTR | 0.9 | - | [9] |
| Somatostatin-28 | Mouse Retina | SSTR | 0.35 | - | [9] |
| Somatostatin-14 | Human GH-secreting Pituitary Adenoma | SSTR | - | 0.32 | [10] |
| Somatostatin-28 | Human GH-secreting Pituitary Adenoma | SSTR | - | 0.50 | [10] |
| Somatostatin-14 | Rat SST1 (cloned) | SSTR1 | 0.1 | - | [12] |
| Ga-DOTA-[Tyr3]-octreotate | Human SSTR2 (transfected cells) | SSTR2 | - | 0.2 | [13] |
| In-DTPA-[Tyr3]-octreotate | Human SSTR2 (transfected cells) | SSTR2 | - | 1.3 | [13] |
| Y-DOTA-[Tyr3]-octreotate | Human SSTR2 (transfected cells) | SSTR2 | - | 1.6 | [13] |
| Y-DOTA-lanreotide | Human SSTR5 (transfected cells) | SSTR5 | - | 16 | [13] |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol describes a typical competitive binding assay using [¹²⁵I-Tyr11]-Somatostatin to determine the affinity of unlabeled competitor ligands for somatostatin receptors.
1. Membrane Preparation:
-
Homogenize tissues or cultured cells expressing SSTRs in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
2. Binding Assay:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Membrane preparation, assay buffer, and a fixed concentration of [¹²⁵I-Tyr11]-Somatostatin (typically near its Kd value).
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration (e.g., 1 µM) of unlabeled somatostatin-14 to saturate all specific binding sites.
-
Competitive Binding: Membrane preparation, [¹²⁵I-Tyr11]-Somatostatin, and varying concentrations of the unlabeled competitor ligand.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Place the filter discs in scintillation vials with scintillation cocktail or use a microplate scintillation counter to measure the radioactivity on the filters.
5. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki (inhibitory constant) of the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand receptor binding assay.
Signaling Pathways
Upon binding of [Tyr11]-Somatostatin to its receptors, a cascade of intracellular signaling events is initiated. Somatostatin receptors primarily couple to inhibitory G-proteins of the Gi/o family.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9][14]
Furthermore, somatostatin receptor activation can lead to:
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx.[2] These effects contribute to the inhibitory actions of somatostatin on hormone secretion.
-
Activation of Protein Tyrosine Phosphatases (PTPs): Somatostatin receptors, particularly SSTR2, can associate with and activate PTPs such as SHP-1 and SHP-2.[15][16] This activation is implicated in the anti-proliferative effects of somatostatin by dephosphorylating key signaling molecules in growth factor pathways.
-
Modulation of MAPK and PI3K/Akt Pathways: The activation of SSTRs can also influence the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades, which are critical for cell growth and survival.[17]
Recent evidence also suggests that SSTR2 and SSTR5 can couple to Gq/11 proteins, indicating a more complex signaling profile than previously understood.[3][7]
Caption: Signaling pathways activated by [Tyr11]-Somatostatin binding to its receptor.
Conclusion
[Tyr11]-Somatostatin remains an indispensable tool in the field of somatostatin research. Its synthesis via established solid-phase peptide synthesis protocols and its utility as a radioligand have greatly advanced our understanding of somatostatin receptor pharmacology and signaling. The quantitative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further exploration of the therapeutic potential of the somatostatin system.
References
- 1. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin inhibits growth hormone-releasing factor-stimulated adenylate cyclase activity in GH, cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin inhibits the activity of adenylate cyclase in cultured human meningioma cells and stimulates their growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 11. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Inhibition by somatostatin of the vasopressin-stimulated adenylate cyclase in a kidney-derived line of cells grown in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [scholarship.miami.edu]
- 16. Somatostatin/somatostatin receptor signalling: phosphotyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of tumor promoting signals by activation of SSTR2 and opioid receptors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
